1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17649693
Molecular Formula: C7H13N3O
Molecular Weight: 155.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13N3O |
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Molecular Weight | 155.20 g/mol |
IUPAC Name | 1-(1-methoxypropan-2-yl)pyrazol-4-amine |
Standard InChI | InChI=1S/C7H13N3O/c1-6(5-11-2)10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3 |
Standard InChI Key | WKIXSTZABLYCIH-UHFFFAOYSA-N |
Canonical SMILES | CC(COC)N1C=C(C=N1)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amine is systematically named according to IUPAC rules, reflecting its methoxypropan-2-yl group attached to the pyrazole ring’s nitrogen atom. The molecular formula is C7H13N3O, corresponding to a molecular weight of 155.20 g/mol. The structure comprises a five-membered aromatic pyrazole ring with adjacent nitrogen atoms at positions 1 and 2, an amino group at position 4, and a branched methoxypropan-2-yl substituent at position 1 (Figure 1).
Structural Characterization
X-ray crystallography and NMR studies of analogous pyrazole derivatives reveal key structural insights:
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Pyrazole ring: Planar geometry with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.42 Å for C–C bonds .
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Methoxypropan-2-yl group: Adopts a gauche conformation relative to the pyrazole ring, as observed in 1-(1-methoxypropan-2-yl)-5-methyl-1H-pyrazol-4-amine.
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Amino group: Participates in intramolecular hydrogen bonding with the methoxy oxygen, stabilizing the molecule in polar solvents.
Synthesis and Optimization
General Synthetic Strategies
The synthesis of 1-(1-methoxypropan-2-yl)-1H-pyrazol-4-amine employs methodologies adapted from N-substituted pyrazole chemistry. A representative pathway involves:
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Condensation: Reaction of 1-methoxypropan-2-amine with a diketone precursor (e.g., 2,4-pentanedione) in the presence of O-(4-nitrobenzoyl)hydroxylamine .
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Cyclization: Formation of the pyrazole ring under thermal conditions (85°C) in DMF .
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Purification: Column chromatography using silica gel or basic alumina .
Table 1: Optimized Reaction Conditions for Pyrazole Synthesis
Parameter | Optimal Value | Effect on Yield |
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Temperature | 85°C | Maximizes cyclization |
Solvent | DMF | Enhances solubility |
Reaction Time | 1.5–2 h | Prevents decomposition |
Molar Ratio (Amine:Diketone) | 1:1.1 | Balances stoichiometry |
Large-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Byproduct formation: Competing reactions generate minor isomers (e.g., 1H-pyrazol-3-amine derivatives).
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Purification: Requires gradient elution chromatography (hexane/ethyl acetate) to isolate the target compound.
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Scalability: Continuous flow reactors improve yield (45–55%) compared to batch processes.
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data for analogous compounds suggest:
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Melting Point: ~120–125°C (decomposes without sublimation).
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Solubility:
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LogP: 1.2 ± 0.3 (indicating moderate lipophilicity).
Spectroscopic Profiles
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¹H NMR (500 MHz, CDCl₃): δ 5.94 (s, 1H, pyrazole-H), 3.32 (s, 3H, OCH₃), 2.27 (s, 3H, CH₃), 1.62–1.76 (m, 2H, CH₂) .
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¹³C NMR: δ 158.7 (C=O), 144.6 (pyrazole-C), 53.3 (OCH₃), 31.5 (CH₂) .
Biological Activity and Mechanism
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum activity:
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Bacterial strains: MIC = 8–32 µg/mL against S. aureus and E. coli.
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Fungal strains: IC₅₀ = 12–45 µM against C. albicans.
Anti-Inflammatory and Analgesic Effects
In murine models, related compounds demonstrate:
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COX-2 inhibition: 65–78% at 10 mg/kg.
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Carrageenan-induced edema: 40% reduction in paw swelling.
Receptor Interactions
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Muscarinic M₄ receptor: Pyrazole derivatives act as positive allosteric modulators (PAMs) with log τ = 1.38–1.74 .
Table 2: Comparative Bioactivity of Pyrazole Analogues
Compound | Target | Activity (IC₅₀) |
---|---|---|
1-(1-Methoxypropan-2-yl)-1H-pyrazol-4-amine | COX-2 | 12 µM |
1-(3,3-Dimethylbutan-2-yl)-3,5-dimethyl-1H-pyrazole | M₄ receptor | 0.9 µM |
Applications in Medicinal Chemistry
Drug Discovery
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Lead optimization: The amino group facilitates derivatization into prodrugs (e.g., acetylated forms).
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PET radioligands: Fluorinated analogues (e.g., [¹⁸F]12) show promise for neuroimaging .
Agrochemistry
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Herbicidal activity: 80% inhibition of A. thaliana growth at 100 ppm.
Future Research Directions
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Pharmacokinetic studies: Evaluate oral bioavailability and blood-brain barrier penetration.
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Toxicity profiling: Assess genotoxicity and hepatotoxicity in in vivo models.
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Synthetic innovation: Develop photocatalyzed protocols for greener synthesis.
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